molecular formula C19H28N2O6S B2825514 N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine CAS No. 1212389-18-8

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine

Cat. No.: B2825514
CAS No.: 1212389-18-8
M. Wt: 412.5
InChI Key: CPXLUNOBPKFYBO-KRWDZBQOSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)piperidine-4-carbonyl]-L-leucine is a synthetic compound combining a piperidine core modified with a 4-methoxybenzenesulfonyl group and conjugated to L-leucine via a carbonyl linkage.

Properties

IUPAC Name

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-13(2)12-17(19(23)24)20-18(22)14-8-10-21(11-9-14)28(25,26)16-6-4-15(27-3)5-7-16/h4-7,13-14,17H,8-12H2,1-3H3,(H,20,22)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXLUNOBPKFYBO-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .

Scientific Research Applications

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on the target compound are absent in the provided evidence, structurally related compounds from the Kanto Reagents Catalog (2022) offer insights into key functional groups and properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Functional Groups
N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine C₁₆H₂₄N₂O₄ 308.37 58970-76-6 N/A Leucine, β-hydroxy amide, phenyl
1-(4-Amino-2-hydroxyphenyl)ethan-1-one C₈H₉NO₂ 151.16 2476-29-1 134–135 Aromatic ketone, amino, hydroxyl
Target Compound Not Provided Not Provided Not Provided Not Provided Piperidine, sulfonamide, L-leucine

Key Observations:

Functional Group Diversity: The target compound features a sulfonamide-modified piperidine linked to L-leucine, distinguishing it from N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine, which contains a β-hydroxy amide and phenyl group . Unlike 1-(4-Amino-2-hydroxyphenyl)ethan-1-one (an aromatic ketone), the target compound lacks aromatic hydroxyl or amino groups but includes a methoxybenzenesulfonyl moiety, which may enhance solubility or binding affinity .

Molecular Complexity :

  • The target compound’s piperidine-sulfonamide-leucine architecture suggests higher molecular weight and complexity compared to the simpler aromatic ketone (151.16 g/mol) . This complexity may influence pharmacokinetics, though experimental data are needed.

Potential Bioactivity: Sulfonamide-containing compounds (e.g., protease inhibitors) often exhibit enhanced binding to enzymes due to sulfonyl-oxygen interactions. The L-leucine moiety in the target compound could facilitate cellular uptake via amino acid transporters, a feature shared with N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-L-leucine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a sulfonylated piperidine intermediate with L-leucine derivatives. For example, sulfonylation of piperidine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is a critical step . Reaction optimization, such as controlling temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF), can mitigate side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product. Yields for analogous sulfonamide-piperidine compounds range from 34% to 67%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : The piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm, while the 4-methoxybenzenesulfonyl group shows aromatic protons as a doublet (δ ~7.8 ppm) and a methoxy singlet (δ ~3.8 ppm). The L-leucine carbonyl carbon typically resonates at δ ~170–175 ppm in 13C NMR .
  • IR Spectroscopy : Key peaks include S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹) .
  • Elemental Analysis : Verify stoichiometric ratios (e.g., C, H, N, S) to confirm purity, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data observed across different assay systems for this compound?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). To resolve discrepancies:

  • Dose-Response Profiling : Conduct assays at multiple concentrations (e.g., 1 nM–100 μM) to identify activity thresholds .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if rapid metabolism in certain systems diminishes observed activity .
  • Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What strategies are effective in optimizing the enantiomeric purity of N-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-L-leucine during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences ≥2 minutes indicate baseline separation .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxide intermediates) during key steps like piperidine ring formation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards; distinct Cotton effects at 220–250 nm confirm configuration .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to off-target vs. on-target proteins (e.g., carbonic anhydrase isoforms). Prioritize derivatives with >5 kcal/mol selectivity gaps .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to identify favorable modifications (e.g., electron-withdrawing groups at the sulfonyl position improve potency) .
  • MD Simulations : Run 100-ns simulations to assess derivative stability in target binding pockets; RMSD values <2 Å indicate stable interactions .

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